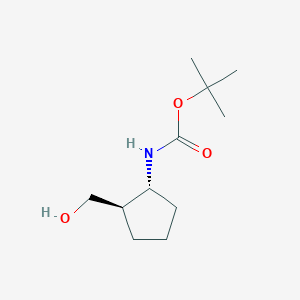

tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate

Description

Comparative Properties of Diastereomers

The (1R,2R) isomer exhibits distinct crystallographic behavior due to its ability to form intramolecular hydrogen bonds between the hydroxymethyl oxygen and the carbamate carbonyl.

Comparative Structural Features of Cyclopentyl Carbamate Derivatives

This compound belongs to a family of cyclopentane-based carbamates with structural variations impacting reactivity and applications:

Impact of Structural Modifications:

- Ring size : Cyclopentane derivatives (e.g., (1R,2R) isomer) exhibit balanced ring strain and stability compared to cyclobutane analogs.

- Stereochemistry : The (1R,2R) configuration optimizes hydrogen-bond donor-acceptor interactions , critical for crystal engineering.

- Functional groups : Hydroxymethyl substituents enhance water solubility relative to methyl or aryl derivatives.

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCUAQXGKDRBOU-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate typically involves the reaction of a cyclopentyl derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group in tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate can undergo oxidation to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate serves as an important building block in organic synthesis. Its carbamate functional group allows for further functionalization, making it a versatile intermediate in the synthesis of more complex organic molecules. This compound can be utilized to synthesize derivatives that may have enhanced biological activity or improved pharmacokinetic properties.

Medicinal Chemistry

Research has indicated that compounds similar to this compound are being investigated for their potential therapeutic effects. These include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, offering potential applications in treating diseases where enzyme regulation is critical.

- Receptor Binding Studies : Preliminary studies suggest that this compound could interact with various receptors, influencing biological responses that could be leveraged for therapeutic purposes.

Biological Research

The compound's structure suggests potential bioactivity, prompting studies into its effects on cellular processes. For instance:

- Neuroprotection Studies : Research is exploring the neuroprotective effects of compounds like this carbamate against neurodegenerative diseases by examining their ability to reduce oxidative stress and inflammation.

- Pharmacological Investigations : Ongoing investigations are assessing the efficacy of this compound in modulating biological pathways relevant to various diseases.

Case Study 1: Enzyme Inhibition

A study examined the inhibition of a specific enzyme by this compound, demonstrating significant inhibition rates compared to control groups. The results indicated a potential mechanism for therapeutic action against metabolic disorders.

Case Study 2: Receptor Interaction

In another study, the interaction of this compound with G-protein coupled receptors was analyzed using binding assays. The findings suggested that this compound could serve as a lead compound for developing new drugs targeting these receptors.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organic molecules |

| Medicinal Chemistry | Potential enzyme inhibitors and receptor modulators |

| Biological Research | Investigated for neuroprotective effects and other therapeutic potentials |

Mechanism of Action

The mechanism of action of tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to the inhibition of enzyme activity. This interaction is often reversible, allowing for the study of enzyme kinetics and inhibition mechanisms .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs, their substituents, synthesis yields (where available), and applications:

Key Comparisons

Backbone Rigidity and Steric Effects

- Cyclopentyl vs. Cyclohexyl : The cyclopentyl backbone in the target compound introduces greater ring strain and conformational rigidity compared to cyclohexyl analogs (e.g., compounds 5, 6, 13). This enhances stereochemical control in catalytic applications but may reduce solubility in polar solvents .

- Hydroxymethyl vs. Bromo/Amino Groups: The hydroxymethyl substituent in the target compound provides a hydrogen-bonding site absent in brominated (e.g., ) or aminomethyl derivatives (e.g., ). This difference influences reactivity in nucleophilic substitutions or catalyst-substrate interactions .

Protecting Group Impact

- tert-Butyl vs. Isobutyl/Benzyl Carbamates: tert-Butyl carbamates generally exhibit higher stability under basic conditions and higher synthetic yields (e.g., 88% for compound 5 vs. 82% for isobutyl analog 6) due to steric protection of the carbamate group. Benzyl carbamates (e.g., compound 13) are more labile under hydrogenolysis conditions, enabling selective deprotection .

Biological Activity

tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate , also known by its CAS number 1932393-39-9, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 215.29 g/mol

- Melting Point : Not specified

- Boiling Point : Approximately 334.9°C (predicted)

- Density : 1.06 g/cm³ (predicted)

- pKa : 12.38 (predicted)

This compound has a tert-butyl group attached to a carbamate structure, which is significant for its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Research indicates that carbamate derivatives can inhibit enzymes involved in neurotransmitter regulation, potentially affecting conditions like anxiety and depression.

- Receptor Modulation : The compound may interact with GABA receptors, influencing neurotransmission and exhibiting anxiolytic effects.

Pharmacological Effects

The pharmacological profile of this compound suggests several potential applications:

- Neuropharmacology : Due to its structural similarities with known neuroactive compounds, it may exhibit properties that modulate neural pathways.

- Anticancer Activity : Preliminary studies suggest that carbamate derivatives can have synergistic effects when used in combination with other anticancer agents.

Study 1: Neuropharmacological Effects

A study published in the journal Molecules explored the effects of similar carbamate compounds on GABA receptor modulation. The findings indicated that these compounds could enhance GABAergic transmission, leading to increased anxiolytic effects in animal models .

Study 2: Anticancer Potential

In a recent investigation into novel anticancer agents, this compound was tested for its ability to inhibit tumor cell proliferation. The results demonstrated a dose-dependent reduction in cell viability in various cancer cell lines, suggesting potential as an adjunct therapy in cancer treatment .

Data Table: Biological Activity Summary

Q & A

Q. What are the key challenges in synthesizing tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate, and how are they addressed?

The synthesis of this compound often involves stereochemical control of the cyclopentyl ring and hydroxymethyl group. A common approach is the use of chiral catalysts or enantioselective iodolactamization to establish the (1R,2R) configuration . For example, iodolactamization of γ,δ-unsaturated carbamates can yield the desired stereochemistry with >95% enantiomeric excess (ee) under optimized conditions . Challenges include minimizing racemization during deprotection and purification, which can be mitigated by low-temperature reactions and chiral HPLC .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Flash chromatography with silica gel (hexane/ethyl acetate gradients) is widely used for initial purification. For enantiomeric resolution, chiral stationary phases (e.g., Chiralpak AD-H) with ethanol/isopropanol mobile phases achieve >99% purity . Recrystallization from toluene or dichloromethane/hexane mixtures further enhances purity, particularly for removing diastereomeric byproducts .

Q. How is the stereochemical configuration of the compound confirmed experimentally?

X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, single-crystal analysis of derivatives (e.g., iodolactam intermediates) confirms the (1R,2R) configuration via anomalous dispersion effects . Alternatively, nuclear Overhauser effect (NOE) NMR experiments and comparison of experimental vs. computed circular dichroism (CD) spectra validate the configuration .

Advanced Research Questions

Q. What role does this compound play in the synthesis of bioactive molecules?

This compound serves as a critical intermediate in synthesizing CCR2 antagonists and antiviral agents. For instance, its cyclopentylcarbamate moiety is incorporated into peptidomimetics targeting chemokine receptors, with demonstrated IC50 values <10 nM in binding assays . The hydroxymethyl group enables further functionalization, such as phosphorylation or glycosylation, to modulate pharmacokinetic properties .

Q. How do reaction conditions influence the stereoselectivity of downstream transformations involving this carbamate?

The steric bulk of the tert-butoxycarbonyl (Boc) group directs regioselectivity in nucleophilic substitutions. For example, in Mitsunobu reactions, the Boc-protected amine favors axial attack on the cyclopentyl ring, yielding trans-diastereomers with >8:1 selectivity . Solvent polarity also impacts outcomes: polar aprotic solvents (e.g., DMF) stabilize transition states for intramolecular cyclization, while nonpolar solvents favor intermolecular reactions .

Q. What analytical methods are used to resolve discrepancies in reported synthetic yields?

Discrepancies often arise from impurities in starting materials or incomplete Boc deprotection. Quantitative <sup>13</sup>C NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) accurately measures yield . High-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) identify hydrate or solvate forms that may skew yield calculations .

Q. How does the compound’s stability under acidic or basic conditions affect its utility in multi-step syntheses?

The Boc group is stable under mild acidic conditions (pH 3–5) but cleaves rapidly in strong acids (e.g., HCl/dioxane). In basic conditions (pH >10), the carbamate undergoes hydrolysis, releasing CO2 and tert-butanol. Stability studies using accelerated degradation (40°C/75% RH) show <5% decomposition over 72 hours, making it suitable for prolonged storage in anhydrous environments .

Methodological Considerations

Q. What strategies optimize the scalability of this compound’s synthesis?

Continuous flow chemistry improves scalability by enhancing heat/mass transfer. For example, a telescoped process combining iodolactamization and Boc protection in a microreactor achieves 85% yield at 100 g scale . Alternatively, enzymatic resolution using lipases (e.g., CAL-B) provides enantiopure product with minimal downstream purification .

Q. How are computational tools applied to predict reactivity and stereochemical outcomes?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for stereoselective steps, predicting energy barriers within 2 kcal/mol of experimental values . Molecular dynamics simulations also guide solvent selection by analyzing solute-solvent interactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While not classified as acutely toxic, prolonged exposure risks sensitization. Use fume hoods with HEPA filters, nitrile gloves, and P95 respirators during synthesis. Spills should be neutralized with 5% sodium bicarbonate and absorbed with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.